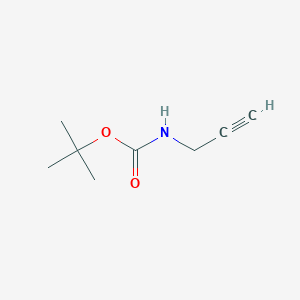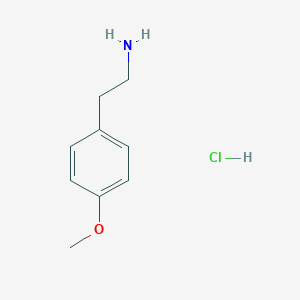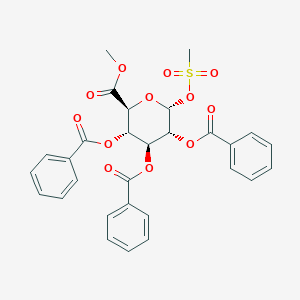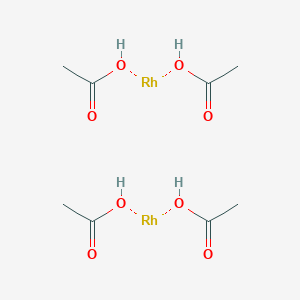
5(S),15(S)-二羟基二十碳四烯酸
描述
奇布德隆 C 是一种从土壤放线菌中分离得到的稠环天然氧杂蒽酮。它属于六环四羟基氧杂蒽酮家族,该家族以其高度氧化框架而闻名。 奇布德隆 C 因其强大的抗癌特性而备受关注,对各种人类肿瘤细胞系显示出纳摩尔活性 .
科学研究应用
奇布德隆 C 有几种科学研究应用:
化学: 它作为研究复杂稠环结构及其合成路线的模型化合物。
生物学: 其强大的抗癌特性使其成为研究癌细胞生物学和开发新型治疗剂的宝贵化合物。
医学: 奇布德隆 C 对癌细胞的细胞毒性使其成为抗癌药物开发的潜在候选药物。
准备方法
奇布德隆 C 的合成涉及一个收敛的方法。关键步骤包括:
6π-电环化: 此反应构建高度取代的二氢菲醇片段(B-C-D 环)。
InBr3 促进的内酯化: 此步骤构建异香豆素环,作为形成异喹啉酮环(A-B 环)的前体。
DMAP 介导的氧杂迈克尔/醛醇级联反应: 此反应安装四羟基氧杂蒽酮片段(E-F 环).
化学反应分析
奇布德隆 C 经历了几种类型的化学反应:
氧化和还原: 这些反应是稠环芳香族化合物的常见反应,涉及过氧化氢或硼氢化钠等试剂。
取代反应: 这些反应可以在氧杂蒽酮框架的各个位置发生,通常使用卤化剂或亲核试剂。
这些反应形成的主要产物包括各种中间体,它们有助于奇布德隆 C 最终的六环结构。
作用机制
奇布德隆 C 通过破坏癌细胞中的肌动蛋白细胞骨架发挥其作用。它不直接与肌动蛋白结合或影响其体外的聚合。 相反,它干扰依赖于肌动蛋白细胞骨架的细胞过程,导致细胞毒性作用 .
相似化合物的比较
奇布德隆 C 是六环四羟基氧杂蒽酮家族中更广泛的一部分,包括:
- 奇布德隆 A
- 奇布德隆 B
- 异奇布德隆 A
这些化合物具有相似的结构特征,但在其特定取代基和生物活性方面有所不同。 奇布德隆 C 由于其羟基的特定排列及其强大的抗癌活性而具有独特性 .
属性
IUPAC Name |
(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-BVHTXILBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157454 | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,15-DiHETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82200-87-1 | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,15-DiHETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymes are involved in the biosynthesis of 5,15-diHETE?
A: 5,15-diHETE is primarily formed through the sequential actions of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) on arachidonic acid. These enzymes can act in either order, with 5-LOX generating 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) as an intermediate that is subsequently oxygenated by 15-LOX, or vice versa [, , , , ]. Interestingly, cyclooxygenase-2 (COX-2) can also contribute to 5,15-diHETE production by oxygenating 5(S)-HETE [].
Q2: Is there evidence of cell-type specificity in 5,15-diHETE production?
A: Yes, various cell types, including neutrophils, eosinophils, macrophages, and epithelial cells, can produce 5,15-diHETE. The relative contribution of different cell types and lipoxygenase isoforms to its biosynthesis appears to be context-dependent and can vary depending on the stimuli and the presence of other cell types [, , , , ].
Q3: What is the role of 5-lipoxygenase-activating protein (FLAP) in 5,15-diHETE synthesis?
A: FLAP is an integral membrane protein that plays a crucial role in leukotriene biosynthesis by facilitating the interaction between 5-LOX and its substrate, arachidonic acid. Research suggests that FLAP can also stimulate the oxygenation of 12(S)-HETE and 15(S)-HETE by 5-LOX, contributing to the formation of 5,12-diHETE and 5,15-diHETE, respectively []. This suggests a broader role for FLAP in regulating the biosynthesis of multiple diHETEs.
Q4: How is 5,15-diHETE metabolized?
A: Human neutrophils possess a specific NADP+-dependent microsomal dehydrogenase that oxidizes the 5-hydroxyl group of 5(S),15(S)-diHETE to generate the corresponding 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid [].
Q5: What are the known biological activities of 5,15-diHETE?
A: 5,15-diHETE has been shown to possess chemotactic activity towards neutrophils and eosinophils [, ]. Notably, its 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid, is a highly potent eosinophil chemotactic factor [].
Q6: Does 5,15-diHETE contribute to the resolution of inflammation?
A: Research suggests that 5,15-diHETE may serve as a marker for lipoxin biosynthesis, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation [, ]. Apoptotic neutrophils and their microparticles have been shown to contribute to 5,15-diHETE and lipoxin biosynthesis during efferocytosis, a process crucial for the removal of apoptotic cells and resolution of inflammation [].
Q7: Is 5,15-diHETE production altered in disease states?
A: Elevated levels of 5,15-diHETE have been detected in synovial fluids from patients with inflammatory joint diseases []. Additionally, its production is altered in asthma, with increased biosynthesis observed in alveolar macrophages from asthmatic patients compared to healthy controls []. Furthermore, research has linked specific ALOX5 gene variants to altered 5,15-diHETE production and responses to fish oil supplementation, suggesting a potential role for this lipid mediator in cardiovascular disease [].
Q8: Can exogenous administration of 15-LOX influence 5,15-diHETE production and inflammation?
A: Yes, studies have shown that administration of plant-derived 15-LOX, like soybean lipoxygenase, can induce endogenous LXA4 biosynthesis and reduce neutrophilic infiltration in murine peritonitis, highlighting the potential of targeting 15-LOX to modulate 5,15-diHETE and lipoxin production for therapeutic benefit [].
Q9: What is the molecular formula and weight of 5,15-diHETE?
A9: The molecular formula of 5,15-diHETE is C20H32O4, and its molecular weight is 336.47 g/mol.
Q10: What are the key structural features of 5,15-diHETE?
A10: 5,15-diHETE is a dihydroxy-eicosatetraenoic acid with hydroxyl groups at the 5 and 15 positions. The double bonds in the molecule have the (6E,8Z,11Z,13E) configuration. The stereochemistry of the hydroxyl groups is crucial for its biological activity, with the naturally occurring 5(S),15(S) isomer being the most active.
Q11: Are there studies on the structure-activity relationship (SAR) of 5,15-diHETE?
A: While comprehensive SAR studies on 5,15-diHETE are limited, modifications to the hydroxyl groups, double bond geometry, and chain length have been shown to affect the biological activity of related eicosanoids, such as 15-HETE [, , ]. These studies suggest that specific structural features are essential for binding to their respective receptors and eliciting biological responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



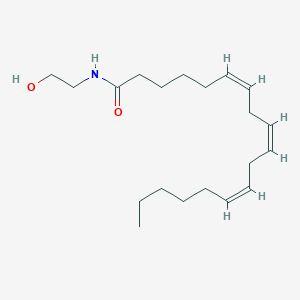
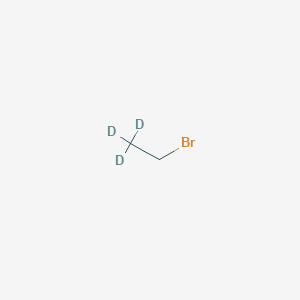


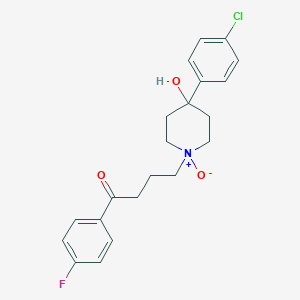

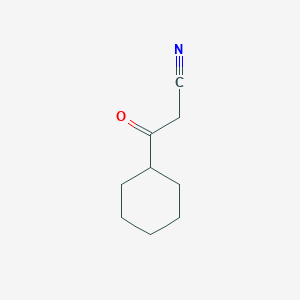

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
